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molecular formula C7H11F2NO2 B1373083 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1240529-10-5

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No. B1373083
M. Wt: 179.16 g/mol
InChI Key: QKHFDEBCLOAUQX-UHFFFAOYSA-N
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Patent
US09000026B2

Procedure details

Under argon, 4.30 g of the compound from Example 3A were initially charged in 100 ml of methanol at 0 to 5° C. 10 ml of thionyl chloride were added dropwise, and the mixture was stirred at 0° C. for 30 minutes and at 70° C. for 24 h. The mixture was then cooled to 5° C. and the precipitate was filtered off with suction. The solution was concentrated using a rotary evaporator and the residue was crystallized using methyl tert-butyl ether. This gave 5.20 g (quantitative, still contains salts) of the title compound.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:10]([OH:12])=[O:11])[CH2:7][CH2:6][C:5]([F:9])([F:8])[CH2:4][CH2:3]1.S(Cl)([Cl:15])=O.[CH3:17]O>>[ClH:15].[NH2:1][C:2]1([C:10]([O:12][CH3:17])=[O:11])[CH2:7][CH2:6][C:5]([F:9])([F:8])[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
NC1(CCC(CC1)(F)F)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes and at 70° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was crystallized

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
Cl.NC1(CCC(CC1)(F)F)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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